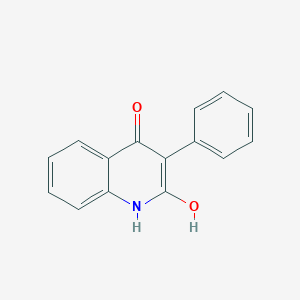

3-Phenyl-2,4-quinolinediol

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-4-hydroxyquinolin-2(1H)-one typically involves the condensation of aniline derivatives with β-ketoesters under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinolinone structure. Common reagents used in this synthesis include aniline, β-ketoesters, and catalysts such as p-toluenesulfonic acid or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of 3-phenyl-4-hydroxyquinolin-2(1H)-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

化学反应分析

Synthetic Routes and Functionalization

3-Phenyl-2,4-quinolinediol serves as a precursor for diverse heterocyclic systems. Notable methods include:

-

Cyclocondensation with Aldehydes and α-Bromoacetophenones

Under green conditions (imidazole catalyst, water solvent), this compound participates in multicomponent reactions with aldehydes and α-bromoacetophenones to yield dihydrofuro[3,2-c]coumarins (DHFCs) (72–98% yields) . The reaction proceeds via Knoevenagel adduct formation, Michael addition, and cyclization (Scheme 4 in ). -

Nitration

Nitration of 2,4-quinolinediol derivatives, including this compound, produces 4-hydroxy-3-nitroquinolin-2(1H)-ones (HNQs). These reactions are regioselective, with the nitro group predominantly introduced at position 3 .

Electrophilic Substitution Reactions

The hydroxyl and phenyl groups direct electrophilic attacks:

Nucleophilic Reactivity

The hydroxyl groups at positions 2 and 4 act as nucleophiles:

-

Esterification/Acylation

Reacts with acyl chlorides (e.g., acetic anhydride) to form acetylated derivatives. The 4-hydroxyl group is preferentially acylated due to lower steric hindrance . -

Alkylation

Alkyl halides (e.g., methyl iodide) in basic conditions yield O-alkylated products. Competitive C3-alkylation may occur under acidic conditions .

Coordination Chemistry

This compound forms complexes with transition metals (e.g., Cu²⁺, Fe³⁺), leveraging its hydroxyl and keto-enol tautomeric forms. These complexes exhibit potential in catalysis and medicinal chemistry .

Biological Activity and Derivatives

Derivatives of this compound show notable bioactivity:

| Derivative Class | Biological Activity | IC₅₀/EC₅₀ (μM) | Source |

|---|---|---|---|

| Nitroquinolinones | Anticancer (H460, COLO205) | 0.32–0.89 | |

| Azo Dyes | Antimicrobial, DNA interaction | 10–50 |

Structural and Mechanistic Insights

- Tautomerism : Exists in keto-enol equilibrium, influencing reactivity (Fig. 1 in ).

- Regioselectivity : Reactions at C3 are favored due to resonance stabilization by the phenyl group .

Key Challenges and Opportunities

科学研究应用

Anticancer Properties

One of the most significant applications of 3-Phenyl-2,4-quinolinediol lies in its anticancer properties. Research indicates that compounds derived from quinoline structures exhibit promising antiproliferative activities against various cancer cell lines.

Case Study: Antiproliferative Activity

A study evaluated the cytotoxic effects of several quinoline derivatives, including this compound, against human cancer cell lines such as COLO205 (colorectal adenocarcinoma) and H460 (non-small-cell lung cancer). The results showed that:

| Compound | IC50 (μM) COLO205 | IC50 (μM) H460 |

|---|---|---|

| This compound | 0.32 | 0.89 |

| Other derivatives | Varies | Varies |

These findings suggest that structural modifications in the quinoline framework can enhance anticancer efficacy, making it a valuable scaffold for drug development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Research has shown that modifications at specific positions on the quinoline ring can significantly affect biological activity.

Key Findings on SAR:

| Modification | Effect on Activity |

|---|---|

| Methoxy groups at positions 5, 6 | Increased potency |

| Substituted phenyl rings | Varied effects; some enhance activity while others do not |

This highlights the importance of chemical diversity in developing effective anticancer agents based on the quinoline scaffold .

Pharmacokinetics and Toxicity Profile

The pharmacokinetic properties of this compound have been assessed to determine its suitability as a therapeutic agent. In silico studies predict good absorption and bioavailability with minimal cardiotoxicity; however, some derivatives exhibit mutagenic potential as indicated by AMES toxicity testing .

Toxicity Assessment Summary:

| Compound | Toxicity Category |

|---|---|

| This compound | Non-carcinogenic |

| Selected derivatives | Potential mutagens |

This information is vital for guiding further development and ensuring safety profiles are established before clinical trials.

作用机制

The mechanism of action of 3-phenyl-4-hydroxyquinolin-2(1H)-one involves its binding to the glycine site on the N-methyl-D-aspartate receptor complex. This binding inhibits the receptor’s activity, leading to a decrease in excitatory neurotransmission. The molecular targets include the receptor’s glycine-binding domain, and the pathways involved are related to the modulation of synaptic plasticity and neuroprotection .

相似化合物的比较

Similar Compounds

- 3-(arylmethyl)-4-hydroxyquinolin-2(1H)-one

- 3-(aryloxy)-4-hydroxyquinolin-2(1H)-one

Uniqueness

3-phenyl-4-hydroxyquinolin-2(1H)-one is unique due to its specific antagonistic properties at the glycine site on the N-methyl-D-aspartate receptor complex. This selectivity makes it a valuable compound for studying the receptor’s role in neurological processes and for developing potential therapeutic agents .

生物活性

3-Phenyl-2,4-quinolinediol (also known as 3-phenyl-2,4-dihydroxyquinoline) is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed examination of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 237.25 g/mol. The compound features a quinoline backbone, characterized by a fused benzene and pyridine ring system, with hydroxyl groups at the 2 and 4 positions and a phenyl group at the 3 position. This unique structure contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For instance:

- In vitro studies have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Its mechanism may involve disrupting bacterial cell membranes or interfering with metabolic pathways critical for bacterial survival.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been highlighted for its antioxidant properties . This activity is crucial for neutralizing free radicals in biological systems, which can lead to oxidative stress and related diseases. The compound's dual hydroxyl groups enhance its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Interaction with DNA

One of the most intriguing aspects of this compound is its ability to intercalate into DNA . This property allows it to bind with DNA strands, potentially leading to alterations in DNA structure and function. Such interactions are particularly relevant in cancer research:

- Studies have shown that the compound can induce apoptosis in cancer cells by disrupting normal cellular processes related to DNA replication and repair.

- Molecular docking studies suggest that it may bind effectively to the colchicine-binding site of tubulin, inhibiting microtubule polymerization and thus affecting cell division .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Activity : In vitro assays demonstrated that the compound exhibits significant antiproliferative effects on various cancer cell lines, including COLO205 (IC = 0.32 μM) and H460 (IC = 0.89 μM). These results indicate its potential as a lead compound for developing new anticancer therapies .

- Mechanistic Studies : Research has focused on understanding how this compound affects cellular pathways involved in apoptosis and cell cycle regulation. It has been shown to downregulate cyclin B1 and CDK1, leading to G2/M phase arrest in cancer cells .

Comparative Analysis with Related Compounds

To better understand the significance of this compound's activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 2,4-Dihydroxyquinoline | Quinoline with two hydroxyls | Antimicrobial activity; precursor |

| 8-Hydroxyquinoline | Hydroxy group at position 8 | Used in dye synthesis; exhibits fluorescence |

| 5-Methylquinoline | Methyl group at position 5 | Exhibits different biological activities; less studied |

| 2-Aminoquinoline | Amino group at position 2 | Known for its antitumor properties |

The unique arrangement of functional groups in this compound enhances its reactivity and interaction capabilities compared to these similar compounds.

属性

IUPAC Name |

4-hydroxy-3-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-14-11-8-4-5-9-12(11)16-15(18)13(14)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNISVGSZMGXKHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3NC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164221 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

17.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727199 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14933-29-0 | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC16582 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2,4-quinolinediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-PHENYL-2,4-QUINOLINEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98SFL4LU2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。